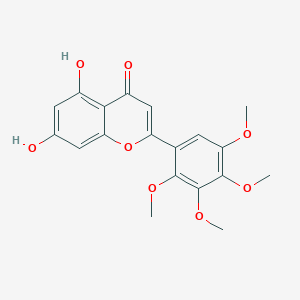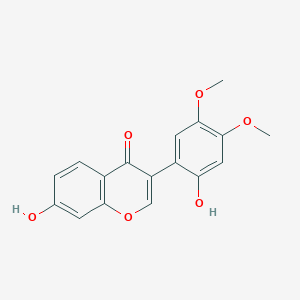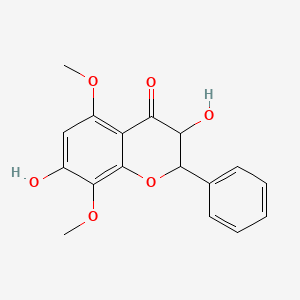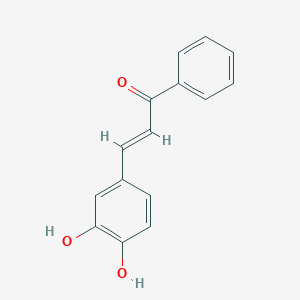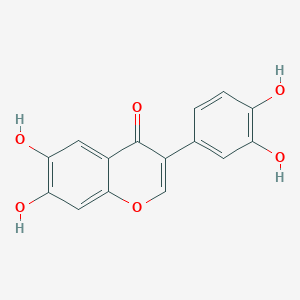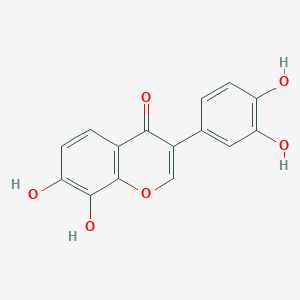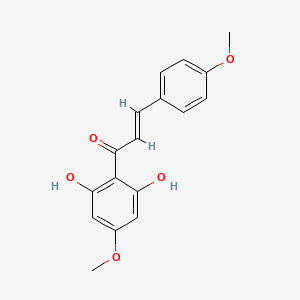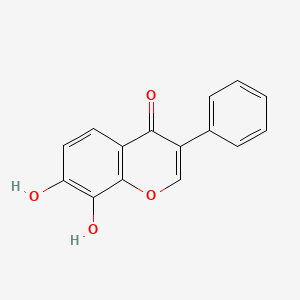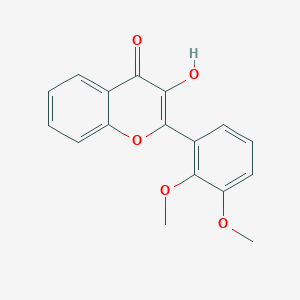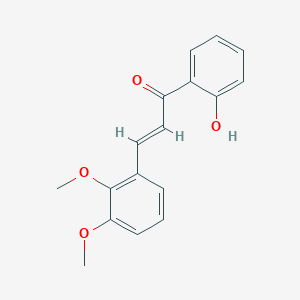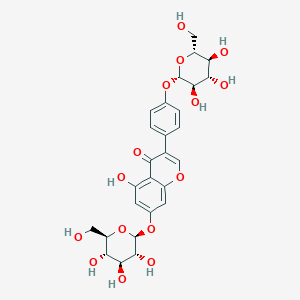
Genistein 7,4'-di-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Genistein 7,4’-di-O-glucoside is a natural product with significantly estrogenic proliferative effect in MCF-7 cells . It is the 7-O-beta-D-glucoside form of genistein and is the predominant form of the isoflavone naturally occurring in plants . It was first isolated in 1931 from the 90% methanol extract of a soybean meal .
Synthesis Analysis
Genistein 7,4’-di-O-glucoside is biosynthesized via the shikimate pathway in plants . It is present in plants in their inactive forms, as glycosides, and afterward changed through metabolic processes to active aglycones .Molecular Structure Analysis
The molecular structure of Genistein 7,4’-di-O-glucoside is similar to that of genistein, which is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .Chemical Reactions Analysis
Genistein 7,4’-di-O-glucoside is hydrolyzed by removing the covalently bound glucose to form genistein . This genistein is the form of the compound that is absorbed in the intestine and is the form responsible for the biological activities of the isoflavone .Physical And Chemical Properties Analysis
The physical and chemical properties of Genistein 7,4’-di-O-glucoside are similar to those of genistein. Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .Wissenschaftliche Forschungsanwendungen
Estrogenic and Anti-inflammatory Activities : Genistein 7,4'-di-O-glucoside exhibits estrogen-like and/or anti-inflammatory activities. It has been shown to promote differentiation of cells to osteoblasts and suppress tumor necrosis factor mRNA expression in certain cells. These effects suggest potential applications in formulations for menopausal symptoms and anti-inflammatory treatments (Fokialakis et al., 2019).
Antiandrogenic Activities : In a study involving groundnut (Apios americana Medik), compounds including genistein 7,4'-di-O-glucoside exhibited antiandrogenic activities. This suggests potential applications in treating conditions related to androgen receptors, such as certain types of prostate cancer (Ichige et al., 2013).
Influence on Absorption and Plasma Disposition : The absorption and plasma disposition of Genistein are influenced by its form. Genistein 7,4'-di-O-glucoside shows different pharmacokinetic profiles compared to Genistein, which can have implications for its efficacy and bioavailability in therapeutic applications (Yuan et al., 2012).
Anticancer Potential : Genistein and its derivatives, including genistein 7,4'-di-O-glucoside, have been studied for their potential in cancer treatment, particularly due to their apoptotic induction, antiangiogenic, and anti-inflammatory effects (Tuli et al., 2019).
Interactions with DNA : Studies have shown that genistein 7,4'-di-O-glucoside can bind to DNA, potentially through intercalation and hydrogen bonding. This suggests it could be a candidate for anticancer drug development (Li et al., 2008).
Wirkmechanismus
Genistein 7,4’-di-O-glucoside exerts estrogen-like functions . It has been reported to have several biological effects such as antioxidant, anti-inflammatory, antibacterial, and antiviral activities, effects of angiogenesis and estrogen, and pharmacological activities on diabetes and lipid metabolism .
Zukünftige Richtungen
The pharmacological activities resulting from the experimental studies support the traditional uses of genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . Genistein 7,4’-di-O-glucoside may find potential use in the treatment of atherosclerosis .
Eigenschaften
IUPAC Name |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDQONJYHNTDX-UMUUNPGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

